5-Amino-2-chloro-4-fluorobenzaldehyde
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Overview
Description
5-Amino-2-chloro-4-fluorobenzaldehyde: is an organic compound with the molecular formula C7H5ClFNO and a molecular weight of 173.57 g/mol . It is a derivative of benzaldehyde, characterized by the presence of amino, chloro, and fluoro substituents on the benzene ring. This compound is typically found as a light yellow to yellow powder or crystals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-2-chloro-4-fluorobenzaldehyde can be achieved through various synthetic routes. One common method involves the halogen-exchange reaction, where 4-chlorobenzaldehyde is reacted with a fluorinating agent to introduce the fluorine atom . The amino group can be introduced through a subsequent reaction with an appropriate amine source.
Industrial Production Methods: Industrial production of this compound typically involves large-scale halogen-exchange reactions followed by purification processes to obtain the desired product with high purity. The reaction conditions are optimized to ensure maximum yield and minimal by-products .
Chemical Reactions Analysis
Types of Reactions: 5-Amino-2-chloro-4-fluorobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chloro and fluoro substituents can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: 5-Amino-2-chloro-4-fluorobenzoic acid.
Reduction: 5-Amino-2-chloro-4-fluorobenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5-Amino-2-chloro-4-fluorobenzaldehyde is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the effects of halogenated benzaldehydes on cellular processes and enzyme activities .
Medicine: It is used in the development of new drugs, particularly those targeting specific enzymes and receptors involved in disease pathways .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 5-Amino-2-chloro-4-fluorobenzaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent bonds with active sites of enzymes, leading to inhibition or activation of enzymatic activity. The presence of halogen substituents enhances its binding affinity and specificity towards certain molecular targets .
Comparison with Similar Compounds
- 2-Chloro-4-fluorobenzaldehyde
- 5-Amino-2-fluorobenzoic acid
- 5-Amino-2-chloro-4-fluorobenzyl alcohol
Comparison: 5-Amino-2-chloro-4-fluorobenzaldehyde is unique due to the presence of both amino and halogen substituents, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it exhibits enhanced binding affinity towards certain molecular targets and greater versatility in synthetic applications .
Properties
Molecular Formula |
C7H5ClFNO |
---|---|
Molecular Weight |
173.57 g/mol |
IUPAC Name |
5-amino-2-chloro-4-fluorobenzaldehyde |
InChI |
InChI=1S/C7H5ClFNO/c8-5-2-6(9)7(10)1-4(5)3-11/h1-3H,10H2 |
InChI Key |
MGHFRTCUJXNQDN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1N)F)Cl)C=O |
Origin of Product |
United States |
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